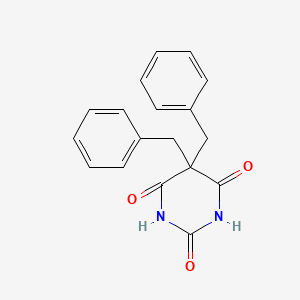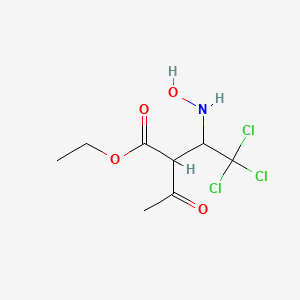
Acetoacetic acid, 2-(1-hydroxyamino-2,2,2-trichloroethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate is a chemical compound with the molecular formula C8H12Cl3NO4 and a molecular weight of 292.54 g/mol. It is characterized by the presence of an ester group, a ketone group, and a hydroxylamine group, making it a versatile compound in various chemical reactions .
Méthodes De Préparation
The synthesis of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and hydroxylamine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form a nitroso or nitro compound.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate involves its interaction with various molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The trichloromethyl group can also participate in electrophilic reactions, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate can be compared with similar compounds such as:
Ethyl 2-acetyl-4,4,4-trichloro-3-aminobutanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 2-acetyl-4,4,4-trichloro-3-hydroxybutanoate: Lacks the amino group, affecting its biological activity.
Propriétés
Numéro CAS |
7500-71-2 |
|---|---|
Formule moléculaire |
C8H12Cl3NO4 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
ethyl 2-acetyl-4,4,4-trichloro-3-(hydroxyamino)butanoate |
InChI |
InChI=1S/C8H12Cl3NO4/c1-3-16-7(14)5(4(2)13)6(12-15)8(9,10)11/h5-6,12,15H,3H2,1-2H3 |
Clé InChI |
CRLPWIDAZYJYNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NO)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



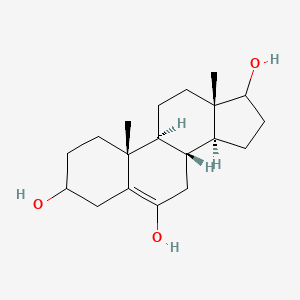
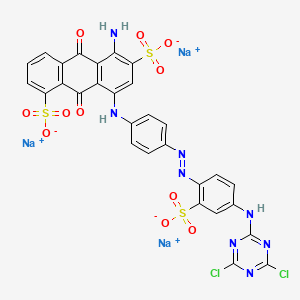
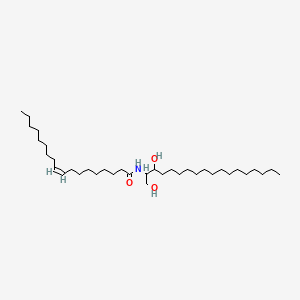

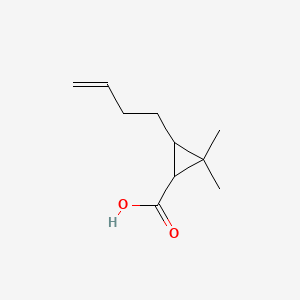
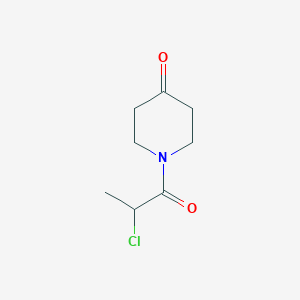
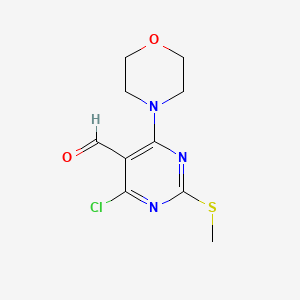
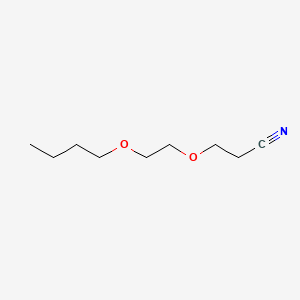
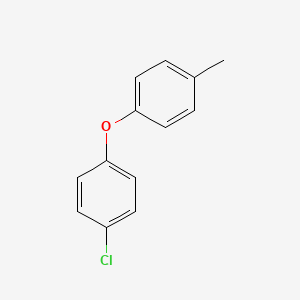
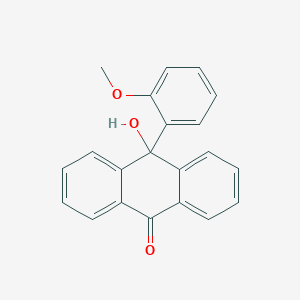
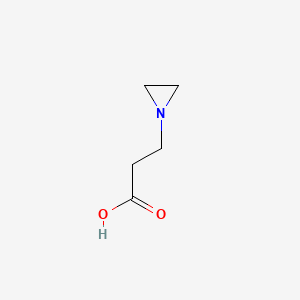
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
